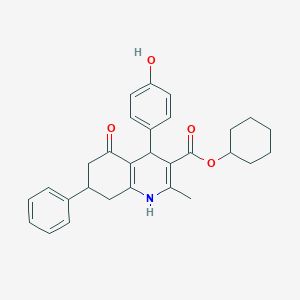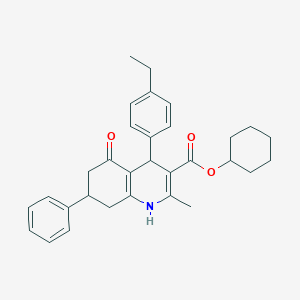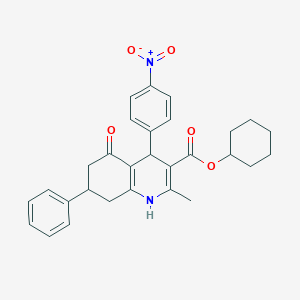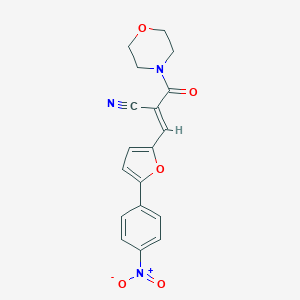
(E)-2-(morpholine-4-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(morpholine-4-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile is a complex organic compound characterized by its unique structural features This compound contains a morpholine ring, a nitrophenyl group, and a furan ring, all connected through an acrylonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(morpholine-4-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is often introduced via nitration reactions, where a phenyl ring is treated with nitric acid and sulfuric acid.
Formation of the Acrylonitrile Moiety: The acrylonitrile group can be introduced through a Knoevenagel condensation reaction, where an aldehyde or ketone reacts with malononitrile in the presence of a base.
Attachment of the Morpholine Ring: The morpholine ring is typically introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under hydrogenation conditions.
Substitution: The furan ring and the acrylonitrile moiety can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents).
Major Products:
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Amino derivatives of the compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes due to its ability to interact with specific biomolecules.
Medicine:
Drug Development: The compound’s structural features suggest potential as a lead compound for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry:
Polymer Science: The compound can be used as a monomer or a comonomer in the synthesis of polymers with unique properties.
Wirkmechanismus
The mechanism of action of (E)-2-(morpholine-4-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrophenyl group suggests potential interactions with electron-rich sites, while the morpholine ring may enhance solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
(E)-2-(morpholine-4-carbonyl)-3-(5-phenylfuran-2-yl)acrylonitrile: Lacks the nitro group, which may affect its reactivity and applications.
(E)-2-(piperidine-4-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile: Contains a piperidine ring instead of a morpholine ring, which may influence its chemical properties and biological activity.
Uniqueness: The presence of the nitrophenyl group in (E)-2-(morpholine-4-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile distinguishes it from similar compounds, potentially enhancing its reactivity and expanding its range of applications. The morpholine ring also contributes to its unique solubility and bioavailability properties.
Eigenschaften
IUPAC Name |
(E)-2-(morpholine-4-carbonyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c19-12-14(18(22)20-7-9-25-10-8-20)11-16-5-6-17(26-16)13-1-3-15(4-2-13)21(23)24/h1-6,11H,7-10H2/b14-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYVOCSXTIFWCU-SDNWHVSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-methyl-7-(2-phenylethyl)-8-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]purine-2,6-dione](/img/structure/B404535.png)
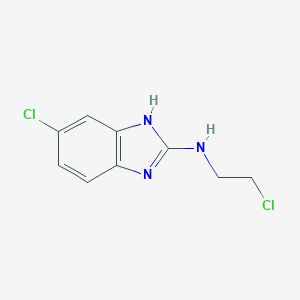
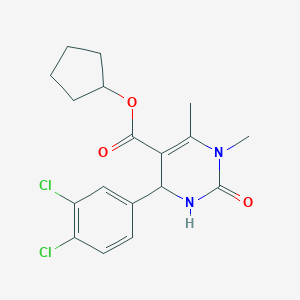
![8-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404539.png)
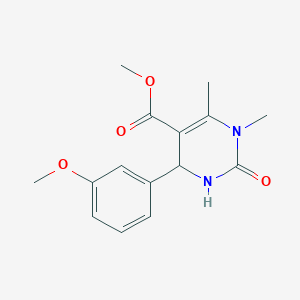
![4-(4-Iodophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B404541.png)

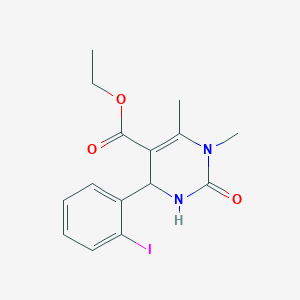
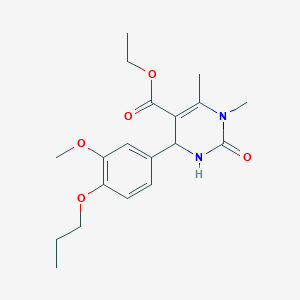
![ETHYL 4-[2-(BENZYLOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B404546.png)
